

Introduction: 2-Nonenal, the Volatile Biomarker of Aging and Oxidative Stress

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nonenal

Cat. No.: B146743

[Get Quote](#)

2-Nonenal is a medium-chain unsaturated aldehyde ($C_9H_{16}O$) recognized for its characteristic greasy and grassy odor.^{[1][2][3]} Beyond its role as a key component of the "aging odor" or kareishuu, it is a significant biomarker of oxidative stress, generated endogenously through the lipid peroxidation of polyunsaturated fatty acids.^{[4][5][6]} Its production is not uniform across the human population; rather, it is influenced by a complex interplay of intrinsic and extrinsic factors including age, metabolic health, diet, and potentially, genetic predisposition.

For researchers and drug development professionals, understanding the nuances of **2-Nonenal** production is critical. As a product of oxidative damage, its quantification can serve as a valuable endpoint in studies related to aging, dermatological conditions, neurodegenerative diseases, and the efficacy of antioxidant-based therapeutic interventions.^{[5][7]} This guide provides a comparative analysis of **2-Nonenal** production across different populations, details the biochemical pathways of its formation, and presents robust methodologies for its quantification.

The Biochemical Genesis of 2-Nonenal: A Pathway of Oxidative Degradation

The primary mechanism for **2-Nonenal** formation is the oxidative degradation of omega-7 monounsaturated fatty acids, such as palmitoleic acid and vaccenic acid, which are present in skin surface lipids.^{[1][8][9]} This process is exacerbated by an age-related decline in the skin's natural antioxidant defense systems and an increase in reactive oxygen species (ROS).^{[6][9]}

The pathway involves a free-radical-mediated chain reaction:

- Initiation: ROS abstract a hydrogen atom from an omega-7 fatty acid, forming a lipid radical.
- Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxy radical, which can then abstract a hydrogen atom from another fatty acid, propagating the chain reaction and forming a lipid hydroperoxide.
- Decomposition: These unstable lipid hydroperoxides decompose into various secondary products, including the highly reactive α,β -unsaturated aldehyde, **2-Nonenal**.^{[4][7]}

[Click to download full resolution via product page](#)

Caption: Biochemical pathway of **2-Nonenal** formation via lipid peroxidation.

Comparative Analysis of 2-Nonenal Production

The Influence of Age

Age is the most significant factor correlated with increased **2-Nonenal** production. Seminal research has demonstrated that **2-Nonenal** is often undetectable in individuals under the age of 40 but increases substantially thereafter.^{[1][3][10]}

Causality:

- Increased Substrate: The concentration of omega-7 fatty acids on the skin surface can increase with age.^{[1][2]}
- Decreased Antioxidant Capacity: The skin's natural antioxidant defenses weaken over time, leading to a state of heightened oxidative stress where the production of lipid peroxides outpaces the body's ability to neutralize them.^{[6][11]}
- Slowing Metabolism: As metabolism slows with age, the clearance of lipid peroxides and other metabolic byproducts may be less efficient, contributing to their accumulation and

subsequent degradation into **2-Nonenal**.[\[8\]](#)[\[9\]](#)

Age Group	Relative 2-Nonenal Concentration	Key Biochemical Observations	Source
26-35 years	Undetectable / Very Low	High antioxidant capacity; lower levels of skin surface lipid peroxides.	[1]
40-55 years	Detectable and Increasing	Significant increase in omega-7 fatty acids and lipid peroxides on the skin.	[1]
60-75+ years	Significantly Elevated	Marked increase in 2-Nonenal levels; positive correlation with lipid peroxides.	[1] [10]

Note: The table presents a summary of trends. Individual variation is significant.[\[10\]](#)

Ethnic and Genetic Considerations

While direct comparative studies on **2-Nonenal** production across different ethnic populations are limited, research into other axillary odorants provides a strong basis for hypothesizing quantitative variations. Studies have shown that the production of various volatile organic compounds (VOCs) in axillary secretions differs quantitatively among individuals of Caucasian, East Asian, and African-American descent.[\[12\]](#)[\[13\]](#)

These differences are partly attributed to polymorphisms in the ABCC11 gene, which influences the composition of earwax and axillary odor.[\[12\]](#) Although ABCC11 may not directly control **2-Nonenal** production, it highlights the principle that genetic factors can create population-level differences in skin secretions. One study noted that while Japanese and non-Japanese populations both exhibit age-related increases in **2-Nonenal**, suggesting the core mechanism is universal, baseline differences in skin lipid composition could exist.[\[5\]](#)

Future Research Directive: Further investigation is warranted to determine if genetic variations influencing lipid metabolism or antioxidant enzyme activity (e.g., superoxide dismutase, glutathione peroxidase) correlate with baseline **2-Nonenal** levels across different ethnicities.

Health Status and Disease

2-Nonenal is a marker of systemic oxidative stress, a pathological feature of many chronic diseases.

- Metabolic Disorders: Conditions like diabetes can alter skin function and lipid metabolism, potentially increasing the substrate for **2-Nonenal** production.
- Chronic Disease: Patients with chronic illnesses or limited mobility may exhibit higher levels of **2-Nonenal**, likely due to metabolic dysregulation and increased systemic inflammation and oxidative stress.^[8]
- Neurodegenerative Diseases: While 4-hydroxy-**2-nonenal** (4-HNE), another lipid peroxidation product, is more commonly studied in neurodegeneration, elevated levels of these aldehydes are found in conditions like Alzheimer's and Parkinson's disease, reflecting widespread oxidative damage.^[5]
- Kidney Disease: **2-Nonenal** has been identified as a potential uremic toxin, which may accumulate in patients with kidney dysfunction and contribute to symptoms.^[9]

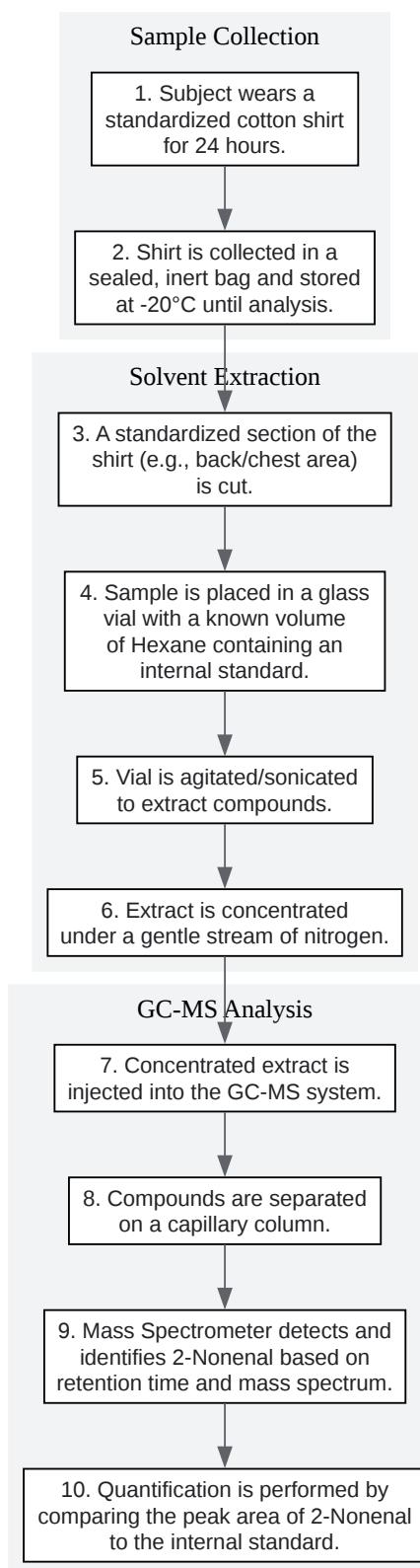
Dietary and Lifestyle Factors

Diet and lifestyle choices can modulate the body's oxidative state and therefore influence **2-Nonenal** production.

- Diet:
 - Antioxidant-Rich Foods: Diets high in antioxidants from sources like green tea, blackcurrants, and other berries may help neutralize ROS and reduce the precursors for **2-Nonenal** formation.^[14] Eggplant phenolamides have also shown **2-Nonenal** scavenging activity in vitro.^[7]
 - Omega-7 Fatty Acid Intake: Reducing the dietary intake of foods rich in palmitoleic acid (e.g., macadamia nuts, sea buckthorn oil) and vaccenic acid (e.g., ruminant fats) may

decrease the available substrate for **2-Nonenal** production.[14]

- Lifestyle:
 - Stress: Chronic stress is known to increase oxidative stress, which can exacerbate the production of **2-Nonenal**.
 - Exercise: Regular physical activity can help regulate metabolism and may minimize factors contributing to **2-Nonenal** production.


Experimental Protocol: Quantification of **2-Nonenal** from Skin Volatiles

The gold-standard method for the identification and quantification of volatile compounds like **2-Nonenal** from biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[15] The following protocol is a self-validating system designed for reproducibility.

Objective: To quantify **trans-2-nonenal** from samples of human skin volatiles.

Causality Behind Choices:

- Sample Collection (Shirt): Using a worn garment collects volatiles over an extended period, providing an integrated sample that is less subject to short-term fluctuations. Cotton is chosen for its ability to adsorb these compounds.
- Extraction (Hexane): Hexane is an effective non-polar solvent for extracting lipid-soluble compounds like **2-Nonenal** from the cotton matrix.
- Analysis (GC-MS): GC separates the complex mixture of volatile compounds based on their boiling points and polarity. The MS detector then fragments and identifies each compound based on its unique mass-to-charge ratio, providing high specificity and sensitivity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **2-Nonenal**.

Detailed Step-by-Step Methodology

- Sample Collection:
 - Provide subjects with a pre-washed, 100% cotton t-shirt.
 - Instruct subjects to wear the shirt for a 24-hour period, avoiding the use of scented deodorants, perfumes, or lotions.
 - After 24 hours, the subject places the shirt in a provided airtight, inert bag (e.g., Tedlar®).
 - Samples are immediately frozen at -20°C or lower to prevent degradation of volatile compounds.
- Sample Preparation and Extraction:
 - In a clean environment, cut a standardized 5x5 cm square from the upper back region of the shirt.
 - Place the fabric square into a 20 mL glass vial.
 - Add 5 mL of HPLC-grade hexane containing a known concentration of an internal standard (e.g., deuterated **2-Nonenal** or a different chain-length aldehyde like Octanal) for accurate quantification.
 - Seal the vial and sonicate for 30 minutes in a water bath.
 - Carefully transfer the hexane extract to a new vial.
 - Concentrate the extract down to a final volume of approximately 100 µL under a gentle stream of nitrogen gas.
- GC-MS Analysis:
 - Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
 - Injection: Inject 1 µL of the concentrated extract into the GC inlet in splitless mode.

- Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (Note: This program must be optimized for the specific instrument and column).
- Mass Spectrometer: Operate in electron ionization (EI) mode. Scan from m/z 40 to 300 or use Selected Ion Monitoring (SIM) for target ions of **2-Nonenal** (e.g., m/z 41, 55, 70, 81, 140) for higher sensitivity.

- Data Analysis and Validation:
 - Identify the **2-Nonenal** peak based on its characteristic retention time and by matching its mass spectrum to a reference library (e.g., NIST).
 - Quantify the amount of **2-Nonenal** by creating a calibration curve with known standards and using the peak area ratio of the analyte to the internal standard.
 - The protocol is validated by the consistent recovery of the internal standard across all samples and the clear separation and identification of the target analyte from matrix interferences.

Conclusion and Future Directions

The production of **2-Nonenal** is a complex biological process strongly linked to aging and the body's oxidative state. While age remains the primary determinant of its increased presence, factors such as health status, diet, and lifestyle present viable targets for mitigation strategies. For drug development professionals, **2-Nonenal** serves as an accessible, non-invasive biomarker to assess the efficacy of antioxidant therapies, anti-aging interventions, and dermatological treatments.

Future research should focus on large-scale population studies to elucidate the role of genetics and ethnicity in baseline **2-Nonenal** production. Furthermore, longitudinal studies tracking **2-Nonenal** levels in individuals with chronic diseases could validate its utility as a prognostic biomarker. The development of more facile and continuous measurement technologies, such

as enzyme-based biosensors, will also be crucial for translating this research into clinical and consumer applications.[\[16\]](#)[\[17\]](#)

References

- Source: National Institutes of Health (NIH)
- Title: **2-Nonenal** newly found in human body odor tends to increase with aging Source: PubMed URL:[\[Link\]](#)
- Title: **2-Nonenal** – Knowledge and References Source: Taylor & Francis URL
- Source: Preprints.
- Title: **2-Nonenal** Newly Found in Human Body Odor Tends to Increase with Aging Source: ResearchG
- Source: Iconic Elements by dr.
- Title: The Science Behind The 'Elderly Scent' And Why It Doesn't Affect Everyone Source: IFLScience URL:[\[Link\]](#)
- Title: Lipid Peroxidation Generates Body Odor Component **trans-2-Nonenal** Covalently Bound to Protein in Vivo Source: ResearchG
- Title: Lipid Peroxidation Generates Body Odor Component **trans-2-nonenal** Covalently Bound to Protein in Vivo Source: PubMed URL:[\[Link\]](#)
- Title: Eggplant Phenolamides: **2-Nonenal** Scavenging and Skin Protection Against Aging Odor Source: MDPI URL:[\[Link\]](#)
- Source: BetterByDesign Nutrition Ltd.
- Title: **2-Nonenal** - Grokipedia Source: Grokipedia URL
- Title: Comparison of **2-nonenal** contents in body odor samples collected
- Title: Enzymatic formation of **trans-2-nonenal** Source: ResearchG
- Title: (PDF) Gas-Phase Biosensors (Bio-Sniffers)
- Title: Gas-Phase Biosensors (Bio-Sniffers)
- Title: People are just finding out the real reason why old people smell different Source: UNILAD URL:[\[Link\]](#)
- Title: The Effect of Ethnicity on Human Axillary Odorant Production Source: PubMed URL:[\[Link\]](#)
- Title: The Science Behind "Old People Smell": Understanding Nonenal and How to Manage It Source: Mirai Clinical URL
- Title: THE EFFECT OF ETHNICITY ON HUMAN AXILLARY ODORANT PRODUCTION Source: National Institutes of Health (NIH) URL:[\[Link\]](#)
- Title: Do Old People Smell Different?

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Nonenal newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mysterious scent of time: 2-Nonenal, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]
- 3. unilad.com [unilad.com]
- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. accesson.kr [accesson.kr]
- 7. Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. iflscience.com [iflscience.com]
- 11. greatseniorliving.com [greatseniorliving.com]
- 12. The Effect of Ethnicity on Human Axillary Odorant Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE EFFECT OF ETHNICITY ON HUMAN AXILLARY ODORANT PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Nonenal & Body Odor | Joy Erdile, MSc, RD | BetterByDesign [bbdnutrition.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Introduction: 2-Nonenal, the Volatile Biomarker of Aging and Oxidative Stress]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146743#comparative-analysis-of-2-nonenal-production-in-different-populations\]](https://www.benchchem.com/product/b146743#comparative-analysis-of-2-nonenal-production-in-different-populations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com